molecular formula C16H23NO3 B1652927 1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone CAS No. 163858-61-5

1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

Cat. No.: B1652927
CAS No.: 163858-61-5
M. Wt: 277.36 g/mol
InChI Key: CKFCUQCADGWOMJ-UHFFFAOYSA-N
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Description

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is a chemical compound with the molecular formula C16H23NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone typically involves the reaction of acetophenone derivatives with piperidine and appropriate reagents. One common method includes the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it can alter the permeability of cell membranes and affect the growth of certain microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(2-Hydroxy-3-piperidinopropoxy)acetophenone is unique due to its specific combination of a piperidine ring and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

163858-61-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C16H23NO3/c1-13(18)15-7-3-4-8-16(15)20-12-14(19)11-17-9-5-2-6-10-17/h3-4,7-8,14,19H,2,5-6,9-12H2,1H3

InChI Key

CKFCUQCADGWOMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCCCC2)O

Origin of Product

United States

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